molecular formula C8H11NO2 B2462567 2-Ethoxy-3-methoxypyridine CAS No. 2365418-64-8

2-Ethoxy-3-methoxypyridine

Cat. No.: B2462567
CAS No.: 2365418-64-8
M. Wt: 153.181
InChI Key: KHFAXVZEZQOVLZ-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methoxypyridine is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, characterized by the presence of ethoxy and methoxy functional groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methoxypyridine typically involves the alkylation of 3-methoxypyridine. One common method includes the reaction of 3-methoxypyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethoxy-3-methoxypyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both ethoxy and methoxy groups, which can enhance its solubility in organic solvents and influence its chemical reactivity. These functional groups also provide additional sites for further chemical modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-ethoxy-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8-7(10-2)5-4-6-9-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFAXVZEZQOVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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